molecular formula C17H19Cl2N5O4S B1677049 Nvp-lcq195 CAS No. 902156-99-4

Nvp-lcq195

Cat. No. B1677049
M. Wt: 460.3 g/mol
InChI Key: CCUXEBOOTMDSAM-UHFFFAOYSA-N
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Description

NVP-LCQ195, also known as LCQ 195 and AT9311, is a potent inhibitor of cyclin-dependent kinases (CDKs). It inhibits CDK1, CDK2, CDK3, CDK5, and CDK9 .


Molecular Structure Analysis

The molecular formula of NVP-LCQ195 is C17H19Cl2N5O4S. Its exact mass is 459.05 and the molecular weight is 460.33 . The structure is heterocyclic .


Physical And Chemical Properties Analysis

NVP-LCQ195 has a molecular weight of 460.33 g/mol . The exact mass is 459.0534807 g/mol . It has a topological polar surface area of 133 Ų .

Scientific Research Applications

1. Application in Multiple Myeloma Treatment

NVP-LCQ195 has shown promise in the treatment of multiple myeloma (MM). A study by McMillin et al. (2007) reported that NVP-LCQ195, a selective CDK1/2 small molecule inhibitor, exhibited dose-dependent anti-MM activity. It was particularly effective against certain MM cell lines, many of which were resistant to conventional therapies. The study highlighted NVP-LCQ195's potential to trigger cell cycle arrest and induce apoptotic cell death in MM cells while sparing non-malignant cells. This suggests its utility in tailored MM treatment regimens (McMillin et al., 2007).

2. Implications in Cell Cycle Regulation and Oncogenesis

Further, McMillin et al. (2011) explored the broader implications of NVP-LCQ195 in cell cycle regulation and oncogenesis. Their study emphasized the significance of targeting cyclin-dependent kinases (CDKs) in MM therapy. NVP-LCQ195, inhibiting CDK1, CDK2, and CDK5, induced cell cycle arrest and subsequent apoptotic death in MM cells. This study also noted that NVP-LCQ195 was able to overcome the protection MM cells receive from the bone marrow milieu, making it a potentially effective agent in MM treatment (McMillin et al., 2011).

3. Role in Enhancing Radiosensitivity in Glioma Stem Cells

Another study on NVP-BEZ235, which is related to NVP-LCQ195, by Wang et al. (2013) investigated its effects on glioma stem cells. They found that NVP-BEZ235 enhanced the radiosensitivity of these cells, suggesting a potential application in improving cancer treatment outcomes. While not directly about NVP-LCQ195, this study provides insight into the broader class of drugs to which NVP-LCQ195 belongs and its potential applications in oncology (Wang et al., 2013).

Safety And Hazards

NVP-LCQ195 is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-(1-methylsulfonylpiperidin-4-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N5O4S/c1-29(27,28)24-7-5-10(6-8-24)21-17(26)15-13(9-20-23-15)22-16(25)14-11(18)3-2-4-12(14)19/h2-4,9-10H,5-8H2,1H3,(H,20,23)(H,21,26)(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUXEBOOTMDSAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470112
Record name NVP-LCQ195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp-lcq195

CAS RN

902156-99-4
Record name NVP-LCQ195
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DW McMillin, J Delmore, JM Negri, P Hayden… - Blood, 2007 - Elsevier
… NVP-LCQ195 was also active against primary MM cells … Treatment with NVP-LCQ195 was able to overcome the protective … NVP-LCQ195 was observed to trigger a distinct pattern of S-…
Number of citations: 2 www.sciencedirect.com
DW McMillin, J Delmore, J Negri, L Buon… - British journal of …, 2011 - Wiley Online Library
… We therefore studied the small molecule heterocyclic compound NVP-LCQ195/AT9311 (LCQ195), which inhibits CDK1, CDK2 and CDK5, as well as CDK3 and CDK9. LCQ195 …
Number of citations: 26 onlinelibrary.wiley.com
M Canavese, L Santo, N Raje - Cancer biology & therapy, 2012 - Taylor & Francis
… Importantly, LCQ195 (NVP-LCQ195/AT9311) triggered a distinct pattern of molecular sequelae hallmarked by decrease in amplitude of various transcriptional signatures associated …
Number of citations: 186 www.tandfonline.com
P Mounika, B Gurupadayya, HY Kumar… - Current Cancer Drug …, 2023 - ingentaconnect.com
The ability to address the cell cycle in cancer therapy brings up new medication development possibilities. Cyclin-dependent kinases are a group of proteins that control the progression …
Number of citations: 3 www.ingentaconnect.com
JC Ghosh, M Perego, E Agarwal… - Proceedings of the …, 2022 - National Acad Sciences
Cancer metabolism, including in mitochondria, is a disease hallmark and therapeutic target, but its regulation is poorly understood. Here, we show that many human tumors have …
Number of citations: 14 www.pnas.org
KD Boyd, FE Davies, GJ Morgan - Multiple Myeloma, 2011 - Springer
… Some of the novel agents seem to have narrow specificity, such as Purvalanol against CDK1 and NVP-LCQ195/AT9311 against CDK1/2, whilst others are broad antagonists of cyclin D …
Number of citations: 8 link.springer.com
AIG Martínez, LA López, BR Jurado - El Residente, 2012 - medigraphic.com
El mieloma múltiple (MM) es un padecimiento caracterizado por la proliferación clonal de células plasmáticas y la presencia de una proteína monoclonal (proteína M de los tipos IgG, …
Number of citations: 2 www.medigraphic.com

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